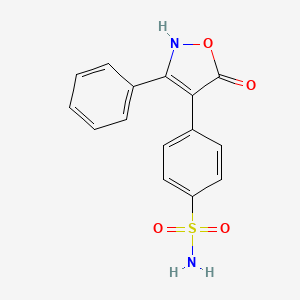
4-(5-Oxo-3-phenyl-2,5-dihydro-1,2-oxazol-4-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide typically involves the formation of the isoxazole ring followed by the introduction of the sulfonamide group. One common method involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes to form the isoxazole ring. The reaction conditions often include the use of metal catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including 4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide, may employ metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods often involve the use of eco-friendly reagents and conditions to ensure sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of 4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valdecoxib: A selective COX-2 inhibitor with a similar isoxazole structure.
Celecoxib: Another COX-2 inhibitor with a different heterocyclic core but similar therapeutic applications.
Uniqueness
4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide stands out due to its unique combination of a hydroxyl group and a sulfonamide group on the isoxazole ring, which may contribute to its distinct biological activities and potential therapeutic benefits .
Eigenschaften
CAS-Nummer |
181695-83-0 |
|---|---|
Molekularformel |
C15H12N2O4S |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
4-(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O4S/c16-22(19,20)12-8-6-10(7-9-12)13-14(17-21-15(13)18)11-4-2-1-3-5-11/h1-9,17H,(H2,16,19,20) |
InChI-Schlüssel |
VARNELXEPYTJEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)C3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)

![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
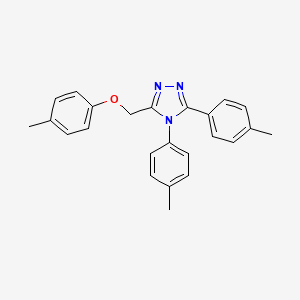
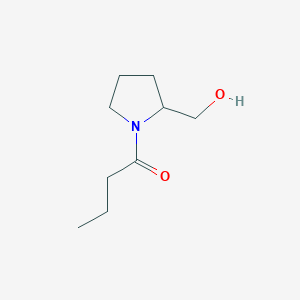

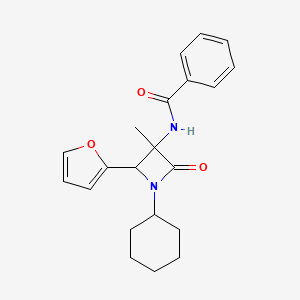
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
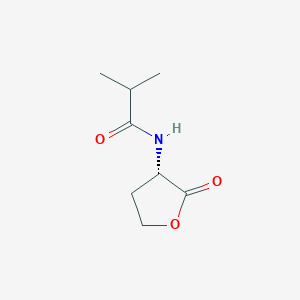

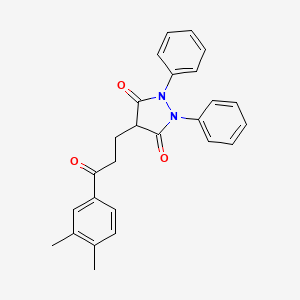

![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
